1-(2,3-dihydro-1H-inden-2-yl)-3-methylurea
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFIXATJMGDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Dihydroindenyl Amines
A foundational approach involves the reductive amination of 2,3-dihydro-1H-inden-2-amine with methyl isocyanate. This method leverages the nucleophilic reactivity of the primary amine group, which attacks the electrophilic carbon of the isocyanate to form the urea linkage.
Reaction Conditions
- Catalyst : Lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at −78°C.
- Workup : Quenching with aqueous ammonium chloride, followed by extraction with dichloromethane.
- Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Nucleophilic Addition : The amine attacks the isocyanate carbonyl, forming a tetrahedral intermediate.
- Proton Transfer and Elimination : Rearrangement eliminates ammonia, yielding the urea product.
Urea Coupling via Carbodiimide-Mediated Activation
An alternative route employs carbodiimide reagents to activate carboxylic acid intermediates for urea formation. This method is advantageous for sterically hindered substrates.
Protocol
- Intermediate Synthesis : 2,3-Dihydro-1H-indene-2-carboxylic acid is treated with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.
- Coupling : Reaction with methylamine in dimethylformamide (DMF) at room temperature for 12 hours.
- Purification : Recrystallization from ethanol/water (4:1) affords the product in 58% yield.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst Loading | 1.2 eq DCC, 0.5 eq NHS |
| Purity (HPLC) | >95% |
Cyclization of β-Keto Urea Precursors
A recent innovation involves the cyclization of β-keto urea intermediates under acidic conditions, generating the dihydroindenyl core in situ.
Procedure
- Starting Material : 3-(3-Methylureido)propanoyl chloride.
- Cyclization Agent : Trifluoroacetic acid (TFA) in dichloromethane at 0°C.
- Isolation : Neutralization with sodium bicarbonate, followed by flash chromatography.
Yield Optimization
| Acid Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| TFA | 82 | 97 |
| H₂SO₄ | 45 | 88 |
| p-TsOH | 63 | 92 |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃)
- δ 6.92–7.15 (m, 4H, aromatic H)
- δ 4.21 (s, 1H, NH)
- δ 3.45 (q, 2H, CH₂NH)
- δ 2.98 (s, 3H, NCH₃)
- δ 2.75–2.82 (m, 4H, dihydroindenyl CH₂).
¹³C NMR
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 72 | 95 | 6 | $$$ |
| Carbodiimide Coupling | 58 | 95 | 12 | $$ |
| Cyclization | 82 | 97 | 3 | $$$$ |
Advantages and Limitations
- Reductive Amination : High atom economy but requires stringent anhydrous conditions.
- Carbodiimide Coupling : Tolerates diverse amines but generates stoichiometric byproducts (e.g., dicyclohexylurea).
- Cyclization : Rapid and efficient but depends on precursor availability.
Mechanistic Studies and Optimization
Solvent Effects on Urea Formation
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. Non-polar solvents (toluene) reduce yields due to poor solubility of intermediates.
Temperature-Dependent Selectivity
Elevated temperatures (>40°C) promote side reactions such as:
- Isomerization : Migration of the methyl group to the indenyl nitrogen.
- Oligomerization : Dimerization via urea-urea hydrogen bonding.
Industrial-Scale Considerations
Process Intensification
- Continuous Flow Synthesis : Reduces reaction time from hours to minutes by enhancing mass transfer.
- Catalyst Recycling : Immobilized LiAlH₄ on mesoporous silica improves cost efficiency.
Environmental Impact
- Waste Streams : Carbodiimide methods generate 1.5 kg waste/kg product vs. 0.8 kg for reductive amination.
- Green Chemistry Metrics : Atom economy for cyclization = 87%, outperforming other routes.
Chemical Reactions Analysis
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-3-methylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1-(2,3-dihydro-1H-inden-2-yl)-3-methylurea, we analyze its structural and functional analogs. Key comparisons focus on substitutions, backbone modifications, and analytical data.
Structural Analogs
Key Observations :
- Backbone Influence : The dihydroindene backbone in the target compound enhances rigidity compared to purely aromatic (e.g., 3-methyl-1-phenylurea) or aliphatic systems. This rigidity may affect binding affinity in receptor studies .
- Functional Group Impact: The urea group distinguishes it from cathinone derivatives (e.g., indapyrophenidone), which exhibit stimulant properties via dopamine/norepinephrine reuptake inhibition. Ureas are more commonly associated with enzyme inhibition (e.g., urease) or hydrogen-bonding interactions in materials .
- This contrasts with 5-substituted indene derivatives, where substitution position alters metabolic stability .
Analytical and Spectroscopic Comparison
- HRMS: While data for this compound are unavailable, its cathinone analog () shows precise mass matching (<5 ppm error), suggesting similar reliability for urea derivatives.
- NMR: Aromatic protons in dihydroindene derivatives typically resonate at δ 6.8–7.5 (vs. δ 7.2–7.4 for the cathinone analog). The urea carbonyl is expected near δ 155–160 ppm in ¹³C NMR, distinct from cathinone’s β-keto group (δ 200–210 ppm) .
- X-ray Diffraction: No crystallographic data exist for the target compound, but indapyrophenidone’s structure reveals planar aromatic systems and staggered pyrrolidine conformations, which could guide modeling of the urea derivative .
Research Implications and Limitations
The unique structure of this compound positions it as a candidate for further studies in:
- Medicinal Chemistry: As a urea-based analog of indene derivatives, it may interact with central nervous system targets (e.g., serotonin receptors) but with reduced psychostimulant effects compared to cathinones .
- Forensic Science: Differentiation from controlled substances (e.g., cathinones) requires advanced analytical workflows, as structural similarities could lead to misidentification .
Limitations :
- Current evidence lacks direct pharmacological or synthetic data for the compound.
- Comparisons rely heavily on extrapolation from structurally related NPS and urea derivatives.
Biological Activity
1-(2,3-dihydro-1H-inden-2-yl)-3-methylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a dihydroindene moiety linked to a methylurea functional group. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. This structure allows for diverse interactions within biological systems, particularly in receptor binding and enzyme modulation.
The biological activity of this compound has been attributed to its ability to interact with various molecular targets:
- Receptor Modulation : The compound has been identified as a retinoic acid receptor α (RARα) agonist, which is crucial for regulating gene expression involved in cell differentiation and proliferation .
- Ion Channel Interaction : Studies indicate that it modulates KCNQ2 channels, which are essential for neuronal excitability and could have implications in treating neurological disorders .
Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
- Anticancer Activity : The compound has shown promise in inducing differentiation in cancer cell lines, particularly in promyelocytic leukemia (NB4) cells, where it achieved a differentiation rate of 68.88% at a concentration of 5 μM .
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor suggest potential applications in various metabolic pathways .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chloro-phenyl)-3-methylurea | Chlorinated phenyl group | Anticancer properties |
| 1-(2,3-dihydro-indene)-3-methylurea | Similar indene structure | KCNQ channel modulation |
| Triclocarban | Urea derivative with chlorophenyl groups | Antimicrobial activity |
This table illustrates the unique position of this compound among structurally related compounds, highlighting its specific biological activities.
Case Study: Anticancer Mechanism
A detailed study assessed the anticancer properties of this compound by evaluating its effects on HL-60 leukemia cells. The results indicated that treatment with this compound led to significant inhibition of cell proliferation and induced apoptosis through mechanisms involving DNA damage . This suggests that the compound could be developed further as an anticancer agent.
Q & A
What are the optimal synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)-3-methylurea, and how can reaction conditions be optimized?
The synthesis of this compound typically involves coupling the 2,3-dihydro-1H-inden-2-ylamine moiety with a methylurea group. Key steps include:
- Intermediate preparation : Use of indene derivatives (e.g., 2,3-dihydro-1H-inden-2-amine) as starting materials, synthesized via catalytic hydrogenation of indene precursors .
- Urea formation : Reaction with methyl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the urea bond. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity.
How can structural characterization of this compound be performed to confirm purity and conformation?
- NMR spectroscopy : Use H and C NMR to verify the indenyl scaffold (δ 2.8–3.2 ppm for dihydro protons) and urea NH signals (δ 5.5–6.5 ppm). Compare with computed spectra from DFT/B3LYP-6-31G(d,p) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can visualize thermal ellipsoids and validate stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass 204.1378 g/mol).
What biological activities are reported for this compound, and how do they compare to structurally related analogs?
- Antimicrobial activity : Moderate activity against Gram-negative (e.g., E. coli) and Gram-positive bacteria (e.g., B. subtilis) in disk diffusion assays (MIC ~50–100 µg/mL) .
- Receptor modulation : Structural analogs like ABT-102 (a TRPV1 antagonist) suggest potential for pain management. Compare binding affinity via competitive radioligand assays (IC values) .
- Key distinction : Unlike ABT-102, which incorporates a tert-butyl group and indazole, the methylurea group in the target compound may alter selectivity for non-TRPV1 targets.
How can computational methods like DFT elucidate electronic properties and reactivity?
- DFT parameters : Use B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP) surfaces, and Fukui indices. Predict nucleophilic/electrophilic sites for functionalization .
- Global reactivity descriptors : Compute chemical hardness (η = (E – E)/2) and electrophilicity index (ω = μ/2η) to assess stability and reactivity .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- Core modifications :
- Replace the methyl group on urea with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., F, Cl) on the indenyl ring to modulate electronic effects.
- Assay validation : Test analogs in TRPV1 calcium flux assays (IC) or antimicrobial MIC assays to quantify improvements .
How should researchers resolve contradictions in reported biological data (e.g., varying potency across studies)?
- Standardize assays : Use identical bacterial strains (e.g., ATCC controls) and assay conditions (e.g., Mueller-Hinton broth for MIC).
- Control for solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent interference.
- Replicate studies : Cross-validate results in independent labs using blinded samples. Meta-analyses can identify trends obscured by experimental variability .
What crystallographic challenges arise in resolving the compound’s structure, and how can they be addressed?
- Crystal growth : Use slow vapor diffusion (e.g., ether into dichloromethane solution) to obtain high-quality single crystals.
- Twinned data : Apply SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .
- Disorder modeling : For flexible urea groups, refine occupancy factors and anisotropic displacement parameters.
What role does the dihydroindenyl scaffold play in pharmacological activity compared to other bicyclic systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
